Cas no 1011407-34-3 (4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine)
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-PIPERIDIN-4-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE
- 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo-[4,3-a]azepin-3-yl}piperidine
- 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine
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- Inchi: 1S/C12H20N4/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10/h10,13H,1-9H2
- InChI Key: DVTCCRCRTAQHFQ-UHFFFAOYSA-N
- SMILES: N12C(C3CCNCC3)=NN=C1CCCCC2
Computed Properties
- Exact Mass: 220.168797g/mol
- Monoisotopic Mass: 220.168797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 220.31g/mol
- XLogP3: 0.6
- Topological Polar Surface Area: 42.7Ų
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H119285-250mg |
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo-[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 250mg |
$ 265.00 | 2022-06-04 | ||
| TRC | H119285-500mg |
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo-[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 500mg |
$ 440.00 | 2022-06-04 | ||
| Enamine | EN300-26397-0.05g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 0.05g |
$24.0 | 2024-06-18 | |
| Enamine | EN300-26397-0.1g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 0.1g |
$37.0 | 2024-06-18 | |
| Enamine | EN300-26397-0.25g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 0.25g |
$52.0 | 2024-06-18 | |
| Enamine | EN300-26397-0.5g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 0.5g |
$82.0 | 2024-06-18 | |
| Enamine | EN300-26397-1.0g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 1.0g |
$105.0 | 2024-06-18 | |
| Enamine | EN300-26397-2.5g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 2.5g |
$220.0 | 2024-06-18 | |
| Enamine | EN300-26397-5.0g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 5.0g |
$436.0 | 2024-06-18 | |
| Enamine | EN300-26397-10.0g |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine |
1011407-34-3 | 95% | 10.0g |
$849.0 | 2024-06-18 |
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine
Comprehensive Overview of 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine (CAS No. 1011407-34-3)
The compound 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine (CAS No. 1011407-34-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a triazoloazepine core fused with a piperidine moiety, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, neurodegenerative diseases, and G-protein-coupled receptor (GPCR) modulation.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. The 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine scaffold has been explored for its ability to interact with key biological targets, such as dopamine receptors and serotonin transporters. These interactions are critical for addressing conditions like Parkinson's disease, depression, and anxiety disorders, which are among the most searched health topics globally.
The synthesis of CAS No. 1011407-34-3 involves multi-step organic reactions, including cyclization and functional group transformations. Its molecular weight and lipophilicity are optimized for blood-brain barrier (BBB) penetration, a property highly sought after in CNS drug design. Additionally, its pharmacokinetic profile has been studied in preclinical models, showing promising oral bioavailability and metabolic stability.
From a medicinal chemistry perspective, the triazoloazepine ring system in 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine offers a versatile platform for structure-activity relationship (SAR) studies. Researchers have modified its piperidine substituents to enhance binding affinity and selectivity for specific receptors. This approach aligns with the growing trend of computational drug design and AI-driven molecular modeling, topics frequently searched by professionals in the field.
The compound's potential extends beyond neurological applications. Recent studies suggest its utility in inflammatory diseases and immune modulation, areas of high interest due to the rise of autoimmune conditions and chronic inflammation-related disorders. Its mechanism may involve cytokine inhibition or signal transduction pathway interference, though further research is needed to confirm these hypotheses.
In the context of drug repurposing, CAS No. 1011407-34-3 has been flagged as a candidate for investigating rare diseases and orphan drug development. Its chemical diversity and scaffold flexibility make it a valuable asset in high-throughput screening (HTS) campaigns. Moreover, its compatibility with green chemistry principles ensures sustainable synthesis routes, a priority for modern pharmaceutical companies.
As the scientific community continues to explore 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine, its role in personalized medicine and biomarker-driven therapies is expected to expand. With increasing searches for next-generation therapeutics and drug innovation, this compound represents a compelling case study in the intersection of chemistry, biology, and technology.
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